(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
Overview
Description
SSR 180711 hydrochloride is a selective and reversible partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown potential in enhancing cognitive functions and has been studied for its effects on neurotransmission, particularly in the hippocampus.
Mechanism of Action
Target of Action
SSR 180711 hydrochloride is an orally active, selective, and reversible partial agonist for the α7 acetylcholine nicotinic receptor (α7 n-AChRs) . The α7 n-AChRs are a type of ionotropic acetylcholine receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic transmission .
Mode of Action
SSR 180711 hydrochloride interacts with its primary target, the α7 n-AChRs, by binding to it . It can act on both rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) .
Biochemical Pathways
Upon activation of the α7 n-AChRs, SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine (ACh) release, and long-term potentiation (LTP) in the hippocampus . These biochemical changes can enhance synaptic plasticity, which is crucial for learning and memory processes .
Pharmacokinetics
SSR 180711 hydrochloride rapidly penetrates into the brain (ID50=8 mg/kg; p.o.) . It dose-dependently inhibits the specific [3H]α-BTX binding in the mouse brain (ID50=8.3 and 7.5 mg/kg for p.o. and i.p., respectively) . This suggests that SSR 180711 hydrochloride has good bioavailability and can effectively reach its target in the brain .
Result of Action
The activation of α7 n-AChRs by SSR 180711 hydrochloride results in increased extracellular acetylcholine (ACh) levels in the hippocampus and prefrontal cortex of freely moving rats . It also dose-dependently increases the firing rate . These molecular and cellular effects contribute to the compound’s ability to enhance episodic memory and reverse MK-801-induced deficits in retention of episodic memory .
Biochemical Analysis
Biochemical Properties
SSR 180711 hydrochloride plays a crucial role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by SSR 180711 hydrochloride, facilitates the influx of calcium ions into the cell. This interaction enhances episodic memory and reverses deficits in retention of episodic memory induced by MK-801 . Additionally, SSR 180711 hydrochloride increases extracellular dopamine levels in the prefrontal cortex of rats, exhibiting antidepressant-like properties .
Cellular Effects
SSR 180711 hydrochloride exerts various effects on different cell types and cellular processes. In rat cultured hippocampal neurons, SSR 180711 hydrochloride induces large GABA-mediated inhibitory postsynaptic currents and small α-bungarotoxin-sensitive currents through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors . In mouse hippocampal slices, SSR 180711 hydrochloride increases the amplitude of both glutamatergic and GABAergic postsynaptic currents evoked in CA1 pyramidal cells . Furthermore, SSR 180711 hydrochloride enhances long-term potentiation (LTP) in the CA1 field of rat and mouse hippocampal slices .
Molecular Mechanism
The molecular mechanism of SSR 180711 hydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This binding results in partial agonist effects, with intrinsic activity observed in human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes or GH4C1 cells . SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine release, and long-term potentiation in the hippocampus . These effects are mediated through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors, leading to enhanced synaptic transmission and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SSR 180711 hydrochloride have been observed to change over time. The compound rapidly penetrates the brain and increases extracellular levels of dopamine in the prefrontal cortex . Long-term studies have shown that SSR 180711 hydrochloride maintains its efficacy in enhancing cognitive functions and synaptic plasticity over extended periods
Dosage Effects in Animal Models
The effects of SSR 180711 hydrochloride vary with different dosages in animal models. In microdialysis experiments, administration of SSR 180711 hydrochloride at doses ranging from 3 to 10 mg/kg intraperitoneally increased extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats . Higher doses of SSR 180711 hydrochloride have been associated with increased firing rates of single ventral pallidum neurons in anesthetized rats . The potential toxic or adverse effects of high doses of SSR 180711 hydrochloride need to be carefully evaluated in future studies.
Metabolic Pathways
SSR 180711 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound enhances glutamatergic neurotransmission and acetylcholine release, which are critical for cognitive functions and synaptic plasticity
Transport and Distribution
SSR 180711 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to penetrate the brain and increase extracellular dopamine levels in the prefrontal cortex suggests efficient transport across the blood-brain barrier
Subcellular Localization
The subcellular localization of SSR 180711 hydrochloride is primarily associated with its target, the α7 nicotinic acetylcholine receptor. This receptor is predominantly localized in the presynaptic and somato-dendritic regions of neurons . The activation of α7 nicotinic acetylcholine receptors by SSR 180711 hydrochloride leads to increased synaptic transmission and plasticity, which are essential for cognitive functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSR 180711 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups necessary for activity, such as bromination or nitration.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of SSR 180711 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale reactions.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SSR 180711 hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
SSR 180711 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving nicotinic acetylcholine receptors.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: Explored for potential therapeutic effects in cognitive disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.
Comparison with Similar Compounds
Similar Compounds
PHA-543613: Another selective alpha-7 nicotinic acetylcholine receptor agonist.
GTS-21: A partial agonist of the alpha-7 receptor with cognitive-enhancing properties.
DMXB-A: Known for its neuroprotective effects and potential in treating cognitive deficits.
Uniqueness
SSR 180711 hydrochloride stands out due to its high selectivity and reversible binding to the alpha-7 receptor. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its ability to increase neurotransmitter release and synaptic plasticity makes it a valuable tool in cognitive research .
Properties
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446031-79-4 | |
Record name | SSR-180711 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SSR-180711 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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